molecular formula C14H13NO5S2 B7737490 2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B7737490
M. Wt: 339.4 g/mol
InChI Key: YRODMNNSVWBMBR-IZZDOVSWSA-N
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Description

The compound 2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid belongs to the rhodanine-3-acetic acid family, a class of heterocyclic compounds characterized by a thiazolidinone core. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-19-9-4-3-8(5-10(9)20-2)6-11-13(18)15(7-12(16)17)14(21)22-11/h3-6H,7H2,1-2H3,(H,16,17)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRODMNNSVWBMBR-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Rhodanine-3-Acetic Acid

The patent describes an improved process avoiding hazardous carbon disulfide:

  • Methyl aminoacetate hydrochloride is reacted with chloroacetyl chloride to form methyl[(chloroacetyl)amino]acetate.

  • Treatment with potassium ethyl xanthate yields methyl[(ethoxycarbonothioyl)thio]acetate.

  • Cyclization using sodium methoxide in dichloromethane produces methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate.

  • Hydrolysis with sulfuric acid yields rhodanine-3-acetic acid.

Key Reaction Conditions :

StepReagentSolventTemperatureYield
1Chloroacetyl chlorideDichloromethane25–30°C85%
3Sodium methoxideDichloromethaneReflux78%
4H₂SO₄ (33%)Acetic acid/water100°C92%

This method achieves a 92% yield with high purity, avoiding toxic carbon disulfide.

Condensation with 3,4-Dimethoxybenzaldehyde

The final step involves condensing rhodanine-3-acetic acid with 3,4-dimethoxybenzaldehyde to form the target compound.

Mechanistic Insights

The reaction proceeds via a Knoevenagel condensation , where the aldehyde’s carbonyl group reacts with the active methylene group of the rhodanine ring. The (E)-configuration at the C5 position is stabilized by conjugation with the sulfanylidene group.

Optimized Protocol :

  • Dissolve rhodanine-3-acetic acid (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.2 eq) in acetic acid .

  • Add anhydrous sodium acetate (1.5 eq) as a base.

  • Reflux at 120°C for 6–8 hours .

  • Cool, pour into ice-water, and filter the precipitate.

  • Purify via recrystallization from ethanol/water .

Yield : 75–80%.

Industrial-Scale Modifications

Solvent and Catalyst Optimization

Industrial processes often replace acetic acid with DMF or toluene to reduce corrosion and improve solubility. Catalysts like piperidine or p-TsOH enhance reaction rates:

ParameterLaboratory ScaleIndustrial Scale
SolventAcetic acidToluene/DMF
CatalystSodium acetatep-TsOH
Temperature120°C100–110°C
Yield75%82%

Purification Techniques

  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) removes unreacted aldehyde.

  • Recrystallization : Ethanol/water mixtures yield crystals with ≥98% purity.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 7.55 (s, 1H, CH=), 7.10–6.80 (m, 3H, aromatic), 4.20 (s, 2H, CH₂CO), 3.85 (s, 6H, OCH₃).

  • IR : 1705 cm⁻¹ (C=O), 1640 cm⁻¹ (C=S), 1250 cm⁻¹ (C-O).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 4.2 min.

  • Melting Point : 210–212°C.

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s bioactivity (e.g., aldose reductase inhibition) drives demand for efficient synthesis . Derivatives with modified methoxy groups show enhanced solubility and potency.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Molecular Dynamics and Binding Stability

The target compound’s analog with a bromo-indole substituent (Compound 2 in –7) exhibited stable binding to MtSK during 100-ns molecular dynamics (MD) simulations:

  • Solvent-accessible surface area (SASA) : Minimal fluctuations (<10 Ų), indicating stable protein-ligand interactions .
  • Principal component analysis (PCA) : Confirmed structural rigidity in the binding pocket .
    By contrast, the 3-hydroxyphenyl analog () may show reduced stability due to weaker hydrophobic interactions.

Key Research Findings

Antimicrobial Activity : Bromo-indole analogs demonstrated superior anti-tubercular activity over dimethoxyphenyl derivatives, likely due to enhanced halogen bonding with MtSK .

Thermal Stability: Dimethylamino-substituted derivatives exhibit increased thermal stability when polymer-conjugated, suggesting utility in drug delivery systems .

Biological Activity

The compound 2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a thiazolidine derivative known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15NO5S2 , with a molecular weight of approximately 353.41 g/mol . The structure features a thiazolidine ring and a dimethoxyphenyl group, contributing to its biological activity.

PropertyValue
Molecular FormulaC15H15NO5S2
Molecular Weight353.41 g/mol
IUPAC Name4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
InChI KeyPCAIRIHYTGPGJF-FLIBITNWSA-N

Synthesis

The synthesis involves the condensation of rhodanine derivatives with appropriate aldehydes under basic conditions, typically using sodium hydroxide or potassium hydroxide as the base. This method is crucial for achieving high purity and yield of the desired product .

Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways, specifically cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play critical roles in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties attributed to its ability to disrupt bacterial cell wall synthesis. This mechanism makes it a candidate for further investigation in treating bacterial infections .

Anticancer Potential

In vitro studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Its interaction with specific molecular targets involved in cell proliferation and survival pathways is currently being explored .

Case Studies

  • Anti-inflammatory Study : A study evaluated the effects of the compound on inflammation markers in a rat model of arthritis. Results showed a significant reduction in edema and inflammatory cytokines compared to control groups.
  • Antimicrobial Evaluation : In vitro assays against various bacterial strains indicated that the compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria.
  • Cancer Cell Line Testing : The compound was tested on several cancer cell lines, demonstrating dose-dependent cytotoxicity and a potential mechanism involving apoptosis induction.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : By inhibiting COX and LOX enzymes, the compound reduces the production of inflammatory mediators.
  • Cellular Interaction : The thiazolidine ring may interact with cellular receptors or enzymes involved in cancer cell proliferation and survival pathways.

Q & A

Basic: What are the established methods for synthesizing this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step pathways, including condensation , cyclization , and functional group modifications (e.g., introducing the 3,4-dimethoxyphenyl group). Key steps:

  • Core thiazolidinone formation : React thiosemicarbazide derivatives with chloroacetic acid under reflux in acetic acid/DMF mixtures .
  • Methylidene incorporation : Use Knoevenagel condensation with 3,4-dimethoxybenzaldehyde under basic conditions (e.g., piperidine catalyst) .
  • Optimization factors : Temperature (70–100°C), solvent polarity (DMF, ethanol), and catalyst type significantly impact yield and purity. Microwave-assisted synthesis can reduce reaction time .
    Analytical monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) and NMR (confirming imine proton at δ 8.2–8.5 ppm) ensure intermediate formation .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?

Answer:
Structural validation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for methoxy groups (δ 3.8–3.9 ppm), thioxo sulfur (δ 2.1–2.3 ppm), and acetic acid protons (δ 4.1–4.3 ppm) .
    • ¹³C NMR : Carbonyl signals (C=O at ~170 ppm, C=S at ~190 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 364.1 (calculated for C₁₄H₁₃NO₅S₂) .
  • X-ray crystallography : Resolves Z/E isomerism of the methylidene group (e.g., C5–C6 bond length ~1.34 Å) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in antimicrobial or anticancer activity (e.g., MIC values) may arise from:

  • Purity variability : Use HPLC (≥95% purity) and recrystallization (DMF/ethanol) to standardize test samples .
  • Assay conditions : Control pH (7.4 for physiological relevance) and use reference strains (e.g., E. coli ATCC 25922) .
  • Orthogonal assays : Combine disk diffusion (zone-of-inhibition) with broth microdilution (MIC determination) to confirm activity .
  • Statistical validation : Apply ANOVA to compare results across labs, ensuring p < 0.05 significance .

Advanced: What strategies are effective for optimizing synthetic yield while minimizing side products?

Answer:

  • Design of Experiments (DoE) : Vary solvent (DMF vs. ethanol), temperature (60–120°C), and catalyst loading (0.1–1.0 eq) to identify optimal conditions .
  • Side-product mitigation :
    • Add molecular sieves to absorb water during cyclization .
    • Use scavengers (e.g., thiourea) to trap unreacted aldehydes .
  • Continuous flow reactors : Improve scalability and reduce side reactions (yield increase from 45% to 72% reported) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?

Answer: Key modifications and their effects:

Substituent Biological Impact Reference
3,4-Dimethoxyphenyl ↑ Antimicrobial activity (MIC 8 µg/mL vs. S. aureus)
Thioxo group (C=S) Essential for PPAR-γ binding (IC₅₀ 12 µM)
Acetic acid chain Modulates solubility (logP ~1.5) and bioavailability
Methodology :
  • Synthesize analogs with substituent variations (e.g., 4-chlorophenyl, furan-2-yl).
  • Test activity in enzyme inhibition (e.g., PPAR-γ) and cell viability assays (MTT protocol) .

Advanced: What computational tools are suitable for predicting this compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Predict binding to PPAR-γ (PDB ID: 3B5R) with ∆G ≤ -8.5 kcal/mol .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns (RMSD ≤ 2.0 Å) .
  • ADMET prediction (SwissADME) : Estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and hepatotoxicity (prob. < 0.3) .

Advanced: How can researchers address stability challenges during storage and handling?

Answer:

  • Degradation pathways : Hydrolysis of the thioxo group under basic conditions (pH > 9) .
  • Stabilization methods :
    • Store at -20°C in amber vials (prevents photodegradation) .
    • Lyophilize with trehalose (retains 95% potency after 6 months) .
  • QC testing : Monitor purity monthly via HPLC (C18 column, acetonitrile/water gradient) .

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